molecular formula C34H45N5O6 B12697860 5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino-2-t-butyloxycarbonyl-amino-4S-hydroxy-1,6-diphenyl-2-azahexane CAS No. 162739-20-0

5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino-2-t-butyloxycarbonyl-amino-4S-hydroxy-1,6-diphenyl-2-azahexane

Cat. No.: B12697860
CAS No.: 162739-20-0
M. Wt: 619.7 g/mol
InChI Key: VLTMMAPKUXOKOX-DTXPUJKBSA-N
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Description

5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino-2-t-butyloxycarbonyl-amino-4S-hydroxy-1,6-diphenyl-2-azahexane is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino-2-t-butyloxycarbonyl-amino-4S-hydroxy-1,6-diphenyl-2-azahexane involves multiple steps, each requiring specific reagents and conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild and functional group-tolerant reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino-2-t-butyloxycarbonyl-amino-4S-hydroxy-1,6-diphenyl-2-azahexane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and hydride donors for reduction reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino-2-t-butyloxycarbonyl-amino-4S-hydroxy-1,6-diphenyl-2-azahexane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino-2-t-butyloxycarbonyl-amino-4S-hydroxy-1,6-diphenyl-2-azahexane exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological or chemical outcomes. The exact mechanism may vary depending on the application and the specific target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinylmethoxycarbonyl derivatives and valinylamino compounds. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.

Uniqueness

What sets 5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino-2-t-butyloxycarbonyl-amino-4S-hydroxy-1,6-diphenyl-2-azahexane apart is its unique combination of functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

162739-20-0

Molecular Formula

C34H45N5O6

Molecular Weight

619.7 g/mol

IUPAC Name

tert-butyl N-[benzyl-[(2S,3S)-2-hydroxy-3-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-phenylbutyl]amino]carbamate

InChI

InChI=1S/C34H45N5O6/c1-24(2)30(37-32(42)44-23-27-18-12-13-19-35-27)31(41)36-28(20-25-14-8-6-9-15-25)29(40)22-39(21-26-16-10-7-11-17-26)38-33(43)45-34(3,4)5/h6-19,24,28-30,40H,20-23H2,1-5H3,(H,36,41)(H,37,42)(H,38,43)/t28-,29-,30-/m0/s1

InChI Key

VLTMMAPKUXOKOX-DTXPUJKBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)NC(=O)OCC3=CC=CC=N3

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)NC(=O)OCC3=CC=CC=N3

Origin of Product

United States

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